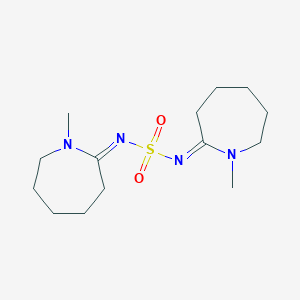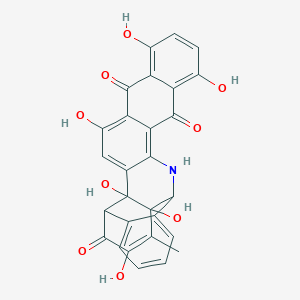
Dynemicin Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynemicin Q is a natural product that has been discovered from Micromonospora sp. It is a member of the enediyne family of compounds, which are known for their potent anticancer activity. This compound has been found to be highly effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents.
Scientific Research Applications
Biosynthesis and Gene Encoding
- Dynemicin, including Dynemicin Q, is a member of the enediyne antitumor antibiotic family, characterized by a novel anthraquinone-fused structure. The biosynthetic genes for its enediyne core, specifically dynE8, U14, and U15, along with a tailoring oxidase gene (orf23), are essential for its production. This finding is significant for understanding the biosynthesis and potential genetic modifications of this compound (Gao & Thorson, 2008).
DNA Binding and Cleavage Properties
- This compound, like other dynemicins, exhibits DNA-binding properties, contributing to its antitumor activity. This class of compounds intercalates into DNA, causing strand breaks and exhibiting cytotoxicity against certain cell lines (Shirai et al., 1995).
- Dynemicin's hybrid structure with anthraquinone and enediyne cores allows it to effectively bind and cleave DNA. This dual-action mechanism makes it a useful tool for probing DNA structures and understanding the interaction between drugs and genetic material (Sugiura et al., 1990).
Role of Polyketide Synthase in Biosynthesis
- The synthesis of this compound involves a polyketide synthase, DynE8, which plays a dual role in forming both the enediyne and anthraquinone cores. This multifunctional enzyme's role is pivotal in the complex biosynthesis pathway of this compound, offering insights for potential synthetic modifications (Cohen & Townsend, 2017).
Computer Modeling and Mechanistic Insights
- Computer modeling of this compound has provided insights into its mechanism of DNA cleavage, highlighting the importance of its diradical intermediate. This research contributes to understanding the drug's interaction with DNA and potential pathways for therapeutic applications (Wender et al., 1991).
Synthetic Analogs and Trigger Mechanisms
- The synthesis of Dynemicin A analogs, including this compound, has been explored. These analogs are categorized by their trigger mechanisms, offering a range of structural varieties and insights into their antitumor activity. This research is crucial for the development of more effective and specific anticancer drugs (Maier et al., 1999).
Light-Induced DNA Cleavage
- This compound, under visible light irradiation, can induce DNA strand breaks. This property is particularly important for understanding its mechanism of action and potential applications in targeted cancer therapy (Shiraki & Sugiura, 1990).
Biosynthetic Studies
- Detailed biosynthetic studies have been conducted on this compound, revealing its complex origin from heptaketide chains. This research is vital for comprehending its natural production process and potential biosynthetic modifications (Tokiwa et al., 1992).
Design and Synthesis of Models
- The synthesis of this compound models has helped in understanding its chemical behavior and DNA interaction, contributing to the development of more efficient synthetic methods and therapeutic strategies (Nicolaou et al., 1993).
properties
CAS RN |
138370-14-6 |
|---|---|
Molecular Formula |
C28H19NO9 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione |
InChI |
InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3 |
InChI Key |
CUJOMOBZUHNQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
synonyms |
dynemicin Q |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
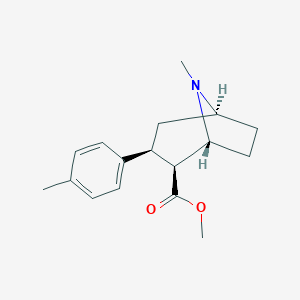
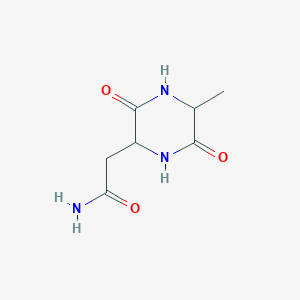
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
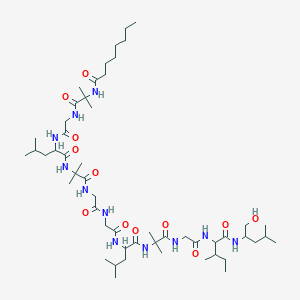
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
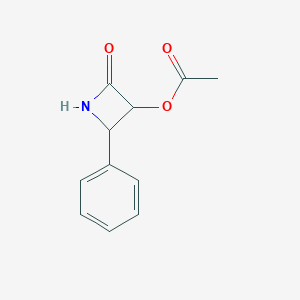
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
